molecular formula C11H16N2O B1351670 N-(6-Methylpyridin-2-yl)pivalamide CAS No. 86847-79-2

N-(6-Methylpyridin-2-yl)pivalamide

Cat. No. B1351670
Key on ui cas rn: 86847-79-2
M. Wt: 192.26 g/mol
InChI Key: MAZMJMLUKYPLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08466176B2

Procedure details

To a stirred and cooled (0° C.) solution of 6-methylpyridin-2-amine (25.00 g, 231.17 mmol) in dichloromethane (250 mL), were added triethylamine (41.81 mL, 300 mmol) and pivaloyl chloride (33.45 g, 277.4 mmol). The reaction mixture was allowed to room temperature and stirred for further 5 hrs. The reaction mixture was quenched with 150 mL of saturated solution of sodium bicarbonate, followed by the addition of 100 mL of brine. The organic phase was separated and dried over magnesium sulphate, filtered and concentrated in vacuo yielding to a yellow solid. The crude product was redissolved in 1 L of dichloromethane, to which were added 100 g of silica. The reaction mixture was stirred for 5 mns at room temperature and filtered yielding to 2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide as a solid [40.9 g, yield 87%; HPLC/MS: m/z=193 (M+H); logP(HCOOH)=1.20].
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
41.81 mL
Type
reactant
Reaction Step Two
Quantity
33.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:16](Cl)(=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18]>ClCCl>[CH3:18][C:17]([CH3:20])([CH3:19])[C:16]([NH:8][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=1)=[O:21]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=CC=CC(=N1)N
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
41.81 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
33.45 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was allowed to room temperature
STIRRING
Type
STIRRING
Details
stirred for further 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 150 mL of saturated solution of sodium bicarbonate
ADDITION
Type
ADDITION
Details
followed by the addition of 100 mL of brine
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding to a yellow solid
ADDITION
Type
ADDITION
Details
were added 100 g of silica
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 5 mns at room temperature
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)NC1=NC(=CC=C1)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.